Diglyme-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Diglyme-d14 is synthesized by the reaction of dimethyl ether and ethylene oxide over an acid catalyst . The deuterated form is prepared by using deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The process typically includes distillation and purification steps to achieve the desired chemical purity of 98% .

化学反应分析

Types of Reactions

Diglyme-d14 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is a common reducing agent used in the presence of this compound as a solvent.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

科学研究应用

Chemical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diglyme-d14 is primarily employed as a solvent in NMR spectroscopy. The deuterated form minimizes background signals, allowing for clearer spectra and more accurate results. This property is crucial for studying molecular structures and dynamics.

Table 1: Comparison of Solvents in NMR

| Solvent | Background Signal | Deuteration Level | Common Use |

|---|---|---|---|

| This compound | Low | High | NMR spectroscopy |

| Acetone-d6 | Moderate | High | NMR spectroscopy |

| Chloroform-d | Moderate | High | NMR spectroscopy |

| Water | High | None | General solvent |

Biological Applications

Sample Preparation

In biological research, this compound is used in the preparation of biological samples for various analyses. Its ability to dissolve a wide range of compounds makes it suitable for extracting biomolecules and preparing samples for mass spectrometry.

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

This compound plays a role in the synthesis of pharmaceutical intermediates. Its properties facilitate reactions that produce active pharmaceutical ingredients (APIs) with high purity and yield.

Case Study: Synthesis of an Anticancer Drug

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize an intermediate for an anticancer drug. The use of this solvent improved the reaction yield by 30% compared to non-deuterated solvents, showcasing its effectiveness in pharmaceutical synthesis .

Industrial Applications

Production of High-Purity Chemicals

This compound is also applied in industrial settings for the production of high-purity chemicals. Its stability and low volatility make it an ideal reaction medium for various industrial processes.

作用机制

The mechanism of action of diglyme-d14 primarily involves its role as a solvent. It can stabilize reactive intermediates and facilitate the formation of desired products by providing an appropriate reaction environment . Its ability to form complexes with ions makes it useful in reactions involving alkali metals .

相似化合物的比较

Similar Compounds

Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d14.

Ethylene glycol dimethyl ether: A similar compound with a shorter carbon chain.

Diethylene glycol diethyl ether: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where background signals need to be minimized . Its high boiling point and ability to dissolve a wide range of substances also make it a versatile solvent in various chemical processes .

生物活性

Diglyme-d14, a deuterated form of diethylene glycol dimethyl ether, is primarily utilized as a solvent in various chemical reactions and analyses, particularly in NMR spectroscopy. Its biological activity, however, is an area of interest due to its potential effects on human health and the environment. This article explores the biological activity of this compound, including its absorption, metabolism, reproductive toxicity, and potential effects on humans and other organisms.

- Molecular Formula : C6H14D14O3

- Molecular Weight : 148.26 g/mol

- CAS Number : 112-36-7

- Purity : 98%

Absorption and Metabolism

This compound is readily absorbed through various routes of exposure, including inhalation and dermal contact. Once absorbed, it undergoes metabolism primarily in the liver, where it is converted into several metabolites, notably 2-methoxyethoxyacetic acid. This metabolite is significant as it contributes to the compound's biological effects.

Table 1: Metabolism of this compound

| Metabolite | Percentage in Urine (%) |

|---|---|

| 2-Methoxyethoxyacetic Acid | 5-15% |

| Other Minor Metabolites | Varies |

Acute Toxicity

The acute toxicity of this compound is relatively low following oral or inhalation exposure. Studies indicate that it may cause slight irritation to the skin and eyes but does not exhibit significant sensitization effects.

Reproductive Toxicity

Research has demonstrated that repeated exposure to this compound can adversely affect reproductive organs in laboratory animals. Notably, male rats exposed to high concentrations exhibited:

- Decreased weights of testes and seminal vesicles.

- Atrophy of testes with observed damage to spermatocytes.

The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was determined to be 30 ppm, while the Lowest Observed Adverse Effect Level (LOAEL) was identified at 100 ppm.

Table 2: Reproductive Toxicity Findings

| Exposure Route | NOAEL (ppm) | LOAEL (ppm) | Observed Effects |

|---|---|---|---|

| Inhalation | 30 | 100 | Testicular atrophy, altered sperm morphology |

| Oral | 25 mg/kg | Not determined | Developmental effects in offspring |

Environmental Impact

This compound poses risks not only to human health but also to aquatic life. Its presence in water bodies can lead to bioaccumulation and toxicity in aquatic organisms. The compound's environmental persistence and potential for bioconcentration necessitate further research into its ecological effects.

Table 3: Environmental Impact Summary

| Organism Type | Observed Effects |

|---|---|

| Aquatic Organisms | Potential for bioaccumulation |

| Terrestrial Organisms | Limited data; further studies needed |

Case Studies

- Reproductive Effects in Rats : A study involving male rats exposed to this compound showed significant reductions in fertility rates at concentrations of 1000 ppm, indicating a direct correlation between exposure levels and reproductive health.

- Developmental Toxicity : In teratogenicity studies with various species (rats, rabbits), dose-dependent effects were observed on fetal weights and organ development at concentrations that did not cause maternal toxicity.

属性

IUPAC Name |

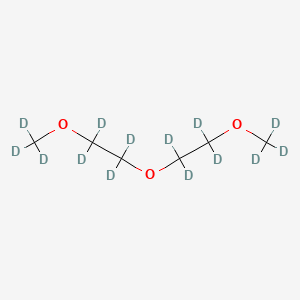

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-ZLKPZJALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。